7-[(2-bromobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step chemical processes that include cyclobenzylation, catalytic C-H bond functionalization, and reactions with phosphorus ylides. For example, Lin et al. (2017) developed an efficient two-step strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one derivatives, highlighting the versatility of palladium(II) catalysis in activating aryl C-H bonds for ortho-olefination derivatives (Lin et al., 2017). Furthermore, Bam and Chalifoux (2018) described a regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives through a domino Friedel-Crafts acylation reaction, showcasing the method's efficiency and mild reaction conditions (Bam & Chalifoux, 2018).
Molecular Structure Analysis
X-ray crystallography is a primary tool for analyzing the molecular structures of chromene compounds. Studies like that by Kumar et al. (2016) on 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have provided detailed insights into the crystalline structure and intermolecular hydrogen bonding patterns of chromene derivatives (Kumar et al., 2016).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including bromination and rearrangements. For instance, Yang (2010) discussed the regioselective bromination and subsequent rearrangement of a tetrahydrobenzo[h]chromen-2-one derivative, revealing pathways to different structural configurations (Yang, 2010). These reactions are crucial for modifying chromene structures for specific applications.
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. Research by El-Agrody et al. (2013) on ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate provided valuable data on the crystal packing and hydrogen bonding within chromene crystals, offering insights into their stability and physical behavior (El-Agrody et al., 2013).
properties
IUPAC Name |
7-[(2-bromophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO4/c1-26-17-8-6-15(7-9-17)20-13-23(25)28-22-12-18(10-11-19(20)22)27-14-16-4-2-3-5-21(16)24/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPNXYHROVMDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-bromobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.